molecular formula C9H19NO2 B1316244 5-(Morpholin-4-yl)pentan-1-ol CAS No. 4344-62-1

5-(Morpholin-4-yl)pentan-1-ol

Cat. No. B1316244
CAS RN: 4344-62-1
M. Wt: 173.25 g/mol
InChI Key: QXHSPHQXZGHRFK-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)pentan-1-ol is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.253 dalton . This compound is a subclass of chemical entities .


Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .


Molecular Structure Analysis

The molecular structure of 5-(Morpholin-4-yl)pentan-1-ol is represented by the SMILES string [H]OCCCCCN1CCOCC1 . The InChIKey for this compound is QXHSPHQXZGHRFK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Compounds

5-(Morpholin-4-yl)pentan-1-ol and related compounds have been explored in the synthesis of novel chemical entities. For instance, a study involved the synthesis of phosphocholine conjugates of hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane to improve metabolic stability. These conjugates, arising from unexpected in vivo pathways, highlight the compound's utility in designing inhibitors with enhanced properties (Zhuo et al., 2016).

Catalytic Applications

In catalysis, 5-(Morpholin-4-yl)pentan-1-ol derivatives have been utilized to catalyze reactions under environmentally friendly conditions. A notable example is the use of morpholine to catalyze sequential aldol and Michael addition reactions in ionic liquids, offering a convenient and sustainable approach to synthesizing 1,3,5-triaryl-1,5-pentanediones (Lu et al., 2006).

Drug Design and Pharmacological Studies

Morpholin-4-yl derivatives have been integral in drug design and pharmacological studies. Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown promise as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001).

Antioxidant and Anticancer Agents

The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has demonstrated potential antioxidant and cytotoxic activities. These compounds, synthesized by coupling 1,5-dibromopentane with berberrubine and subsequent nucleophilic substitution, have shown promising results in DPPH and ABTS bioassays, as well as cytotoxicity against cervical cancer cell lines (Mistry et al., 2016).

Fluorescent Compounds and Photophysical Properties

Research has also delved into the synthesis of fluorescent compounds using morpholin-4-yl derivatives. One study reported the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles with significant yields, showcasing the compounds' marked fluorescent abilities and potential applications in material sciences (Odin et al., 2022).

Coordination Polymers and Supramolecular Chemistry

In the realm of coordination polymers and supramolecular chemistry, 5-(Morpholin-4-yl)pentan-1-ol derivatives have been employed to synthesize novel structures. For example, a Co coordination polymer based on a 1,10-phenanthroline derivative and pentane-1,5-dicarboxylate was synthesized, revealing interesting 1D, 2D, and 3D networks based on hydrogen bonding interactions (Ji, 2012).

properties

IUPAC Name

5-morpholin-4-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSPHQXZGHRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582626
Record name 5-(Morpholin-4-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-yl)pentan-1-ol

CAS RN

4344-62-1
Record name 5-(Morpholin-4-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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